![molecular formula C14H13FN6OS B2385842 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 1058496-15-3](/img/structure/B2385842.png)

2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

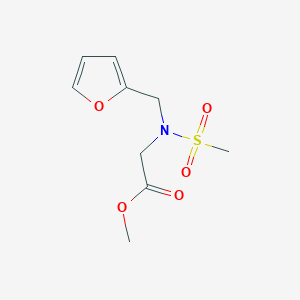

The compound “2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide” is a derivative of triazolopyrimidine . Triazolopyrimidines are of increasing interest in drug design and medicinal chemistry due to their structural similarity with DNA bases such as adenine and guanine . They are found in the structures of substances with various bioactivities .

Molecular Structure Analysis

The molecular formula of this compound is C11H16N6OS, with an average mass of 280.349 Da and a monoisotopic mass of 280.110626 Da . Detailed structural analysis is not available in the retrieved data.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available in the retrieved data, triazolopyrimidines are known to be involved in various chemical reactions due to their versatile structure .Wissenschaftliche Forschungsanwendungen

- The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has been explored for its potential as an anticancer agent. Researchers have synthesized derivatives containing this scaffold and evaluated their antiproliferative activities against various cancer cell lines . Investigating the compound’s mechanism of action and its impact on cancer cell growth could lead to novel therapeutic strategies.

- Docking studies have suggested that the [1,2,3]triazolo[4,5-d]pyrimidine scaffold can serve as a template for designing new inhibitors of lysine-specific demethylase 1 (LSD1). LSD1 is an epigenetic regulator associated with cancer progression, and targeting it has therapeutic potential . Further exploration of this compound’s interaction with LSD1 could yield promising results.

- The c-Met receptor tyrosine kinase is considered a “druggable” target in cancer therapy. Early-phase clinical trials of c-Met inhibitors have shown promising results. Investigating the effects of our compound on c-Met signaling pathways could contribute to the development of targeted therapies .

- The synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone, a new heterocyclic system, was achieved using a retro Diels–Alder procedure. This compound could have diverse applications, including drug discovery and material science .

Anticancer Research

LSD1 Inhibition

c-Met Receptor Inhibition

Heterocyclic System Synthesis

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .

Mode of Action

The compound acts as a reversible inhibitor of LSD1 . It shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) . The compound’s interaction with its target leads to significant inhibition of LSD1’s activity .

Biochemical Pathways

The inhibition of LSD1 by the compound affects the lysine methylation pathways . This results in changes in gene expression, which can lead to the inhibition of cancer proliferation and migration .

Pharmacokinetics

The compound’s ability to inhibit lsd1 in mgc-803 cells suggests that it may have suitable adme (absorption, distribution, metabolism, and excretion) properties for cellular uptake .

Result of Action

When MGC-803 cells are treated with the compound, the activity of LSD1 can be significantly inhibited, and the cell migration ability is also suppressed . This suggests that the compound may have potential therapeutic effects in the context of cancer treatment.

Action Environment

The compound’s selective inhibition of lsd1 over mao-a/b suggests that it may have a degree of specificity that could potentially be influenced by the cellular environment .

Eigenschaften

IUPAC Name |

2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN6OS/c1-2-21-13-12(19-20-21)14(17-8-16-13)23-7-11(22)18-10-6-4-3-5-9(10)15/h3-6,8H,2,7H2,1H3,(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTYEHGYVDPDGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=CC=C3F)N=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-oxo-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butanoate](/img/structure/B2385759.png)

![1-[3-(1H-Indol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2385761.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2385765.png)

![(E)-3-(4-bromo-3-methylanilino)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2385766.png)

![5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2385770.png)

![3,4,5-triethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2385773.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(difluoromethyl)-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2385776.png)

![N-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2385778.png)

![(2E)-2-{[(6-methoxypyridin-3-yl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B2385780.png)